1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride
Overview
Description
1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C15H19ClFN3 and its molecular weight is 295.78 g/mol. The purity is usually 95%.
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Scientific Research Applications
Efficient PFAS Removal by Amine-Functionalized Sorbents
The use of amine-containing sorbents, specifically those involving 1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride, has been studied extensively in the context of environmental science. One key application is the removal of Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These substances are known for their persistence and potential health hazards. A critical review of the literature reveals that the effectiveness of PFAS removal by these amines hinges on factors like electrostatic interactions, hydrophobic interactions, and the sorbent’s morphology. Developing next-generation sorbents requires a deep understanding of these factors and their interplay (Ateia et al., 2019).
Role of Amine Activators in Biomedical Applications
Amine derivatives are also significant in biomedical applications. A review discusses the role of tertiary aromatic amines, which act as accelerators in benzoyl peroxide/amine systems for curing acrylic resins. This is particularly relevant in biomedical applications like denture resins or acrylic bone cements. The review covers aspects such as reaction kinetics, mechanism, and activation energy, alongside considering toxicity and biomedical implications (Vázquez et al., 1998).
Amino-1,2,4-Triazoles in Fine Organic Synthesis
The review on the industrial use of 3- and 4-amino-1,2,4-triazoles, which can be derived from compounds like 1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride, underscores their pivotal role as raw materials in fine organic synthesis. These compounds find applications in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. The review also highlights their usage in creating analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, underscoring their versatility in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).
properties
IUPAC Name |
1-(3-fluorophenyl)-6,6-dimethyl-5,7-dihydro-4H-indazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3.ClH/c1-15(2)7-13(17)12-9-18-19(14(12)8-15)11-5-3-4-10(16)6-11;/h3-6,9,13H,7-8,17H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRJEOAHFIFYTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(C1)N(N=C2)C3=CC(=CC=C3)F)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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